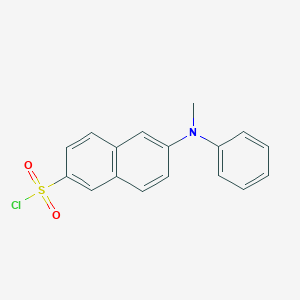

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

説明

The exact mass of the compound N-Methyl-2-anilino-6-naphthalenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilino Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-(N-methylanilino)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDPXRLSSGTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171520 | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-55-7 | |

| Record name | 2,6-Mansyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Photophysics and Bioconjugation of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-: A Technical Guide for Structural Biology

Executive Summary

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- , commonly known as Mansyl chloride (MNS-Cl) , is a highly sensitive, solvatochromic fluorescent probe. While its structural cousin, Dansyl chloride, is ubiquitous in simple amine derivatization, Mansyl chloride offers distinct advantages for advanced structural biology and drug development. By substituting a dimethylamino group with an N-methylanilino group, MNS-Cl exhibits enhanced sensitivity to its microenvironment, making it a superior tool for probing protein conformational dynamics, allosteric shifts, and macromolecular interactions via Fluorescence Resonance Energy Transfer (FRET).

This whitepaper provides an authoritative analysis of the chemical properties, conjugation mechanisms, and self-validating experimental workflows associated with Mansyl chloride.

Chemical Structure and Photophysical Properties

Mansyl chloride (C₁₇H₁₄ClNO₂S) functions as an extrinsic fluorophore that covalently modifies primary amines. The photophysical behavior of the sulfonamide conjugate formed post-reaction is heavily dictated by the polarity of its immediate environment[1].

Solvatochromism and Quantum Yield

The quantum yield of Mansyl-conjugated macromolecules is extremely sensitive to local dielectric constants. In an aqueous (polar) environment, the emission is heavily quenched and red-shifted. When the probe is buried in a hydrophobic pocket—such as during protein folding or ligand binding—the quantum yield increases dramatically, and the emission spectrum blue-shifts[1]. This property allows researchers to track real-time structural dynamics, such as the actin-induced changes in the subfragment-1/subfragment-2 link region of cardiac myosin[2].

Quantitative Comparison: Mansyl vs. Dansyl Chloride

To understand the causality behind selecting Mansyl over Dansyl for complex structural assays, we must compare their physicochemical profiles.

| Property | Mansyl Chloride (MNS-Cl) | Dansyl Chloride (DNS-Cl) |

| IUPAC / Chemical Name | 6-(N-methylanilino)-2-naphthalenesulfonyl chloride | 5-(dimethylamino)naphthalene-1-sulfonyl chloride |

| Molecular Weight | 331.8 g/mol | 269.7 g/mol |

| Excitation Maximum (λex) | ~320–355 nm (Environment dependent) | ~340 nm |

| Emission Maximum (λem) | ~420–460 nm (Highly solvatochromic) | ~535 nm |

| Steric Bulk | High (N-methylanilino group) | Moderate (Dimethylamino group) |

| Hydrophobicity | High | Moderate |

| Primary Application | Protein dynamics, FRET (Trp donor), Oligo labeling[3][4] | Amino acid sequencing, HPLC derivatization[5] |

Table 1: Comparative photophysical and chemical properties of Mansyl and Dansyl chloride.

Mechanisms of Action & Conjugation Chemistry

The core mechanism of Mansyl chloride labeling is a nucleophilic acyl substitution . The sulfonyl chloride group is highly electrophilic and reacts preferentially with unprotonated primary amines (such as the ε-amino group of lysine residues or amino-modified oligonucleotides) to form a stable, covalent sulfonamide bond[4].

Causality in Reaction Conditions

The reaction must be tightly controlled between pH 7.5 and 8.5.

-

Why not lower pH? Below pH 7.5, the primary amines are predominantly protonated (NH₃⁺) and lack the nucleophilicity required to attack the sulfonyl group.

-

Why not higher pH? Above pH 8.5, the rate of competing hydrolysis increases exponentially, converting the reactive sulfonyl chloride into an unreactive sulfonic acid byproduct before conjugation can occur.

Caption: Conjugation mechanism of Mansyl chloride with primary amines via nucleophilic attack.

Applications in Drug Development and Structural Biology

Probing Protein Conformational Changes

Mansyl chloride is utilized to map allosteric communication within motor proteins. For instance, labeling a specific lysine residue in the S-2 region of porcine cardiac myosin with MNS-Cl allows researchers to measure fluorescence quenching by acrylamide. The low quenching rate constant indicates the fluorophore is shielded by the protein matrix. Upon the addition of F-actin, the quenching rate drops further, proving that actin binding restricts the mobility of the S-1/S-2 hinge region[2].

Oligonucleotide Delivery and FRET Assays

In the development of peptide-based drug delivery vectors (e.g., the MPG peptide), Mansyl chloride is used to label the 3'-end of oligonucleotides. Because MPG contains a single Tryptophan (Trp) residue, binding between the peptide and the oligonucleotide can be quantified using FRET. Excitation of Trp at 290 nm leads to a non-radiative energy transfer to the Mansyl group, resulting in a quantifiable emission at 460 nm[3].

Caption: FRET signaling pathway between a Tryptophan donor and a Mansyl acceptor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in mathematical and experimental controls guarantee that the observed signals are artifacts of successful chemistry rather than procedural errors.

Protocol 1: Covalent Labeling of Protein Lysine Residues

Objective: Achieve a targeted Degree of Labeling (DOL) of 0.5–1.0 moles of dye per mole of protein to prevent structural destabilization.

-

Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Causality: Tris or glycine buffers contain primary amines that will competitively consume the MNS-Cl.

-

Dye Preparation: Dissolve Mansyl chloride in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10 mM immediately before use. Causality: MNS-Cl rapidly hydrolyzes in ambient moisture.

-

Conjugation: Add the MNS-Cl stock to the protein solution dropwise while vortexing, achieving a 10-fold molar excess of dye. Incubate in the dark at 4°C for 2 hours.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted dye.

-

Purification: Pass the mixture through a Sephadex G-25 size-exclusion column equilibrated with PBS (pH 7.4) to separate the labeled protein from free dye.

-

Self-Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm (protein) and 320 nm (Mansyl).

-

Calculate DOL: DOL=(A280−(A320×CF))×ϵdyeA320×ϵprotein

-

Validation Check: If the DOL is >1.5, the protein is over-labeled and likely denatured; if <0.2, the pH was too low or the dye hydrolyzed prior to addition.

-

Protocol 2: FRET-Based Peptide-Oligonucleotide Binding Assay

Objective: Quantify the binding affinity between a Trp-containing delivery peptide and a Mansyl-labeled oligonucleotide[3].

-

Sample Preparation: Prepare a fixed concentration (10 nM) of Mansyl-labeled oligonucleotide in 10 mM PBS (pH 7.4).

-

Titration: Gradually titrate the Trp-containing peptide (e.g., MPG) from 0 to 1 µM into the oligonucleotide solution.

-

Spectrofluorometric Measurement: Excite the sample at 290 nm (Trp excitation). Record the emission spectrum from 310 nm to 500 nm.

-

Self-Validation (Control Matrix):

-

Control A (Donor Only): Peptide without oligo. Establishes baseline Trp emission at ~340 nm.

-

Control B (Acceptor Only): Mansyl-oligo without peptide. Validates that direct excitation of Mansyl at 290 nm is negligible.

-

Validation Check: True FRET is confirmed only if the addition of the peptide causes a simultaneous decrease in 340 nm emission (Trp quenching) and an increase in 460 nm emission (Mansyl sensitization).

-

References

- MDPI.The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- PubMed / NIH.Acrylamide fluorescence quenching studies on the actin-induced change in protein dynamics in the subfragment-1/subfragment-2 link region of cardiac myosin.

- Oxford Academic (Nucleic Acids Research).A new peptide vector for efficient delivery of oligonucleotides into mammalian cells.

- ResearchGate.Determination of free aliphatic amines in environmental water.

- Google Patents (US5419966A).Solid support for synthesis of 3'-tailed oligonucleotides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acrylamide fluorescence quenching studies on the actin-induced change in protein dynamics in the subfragment-1/subfragment-2 link region of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. US5419966A - Solid support for synthesis of 3'-tailed oligonucleotides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Introduction: Unveiling the Environmental Sensitivity of 2,6-Mansyl Chloride

2,6-Mansyl chloride (6-(dimethylamino)naphthalene-2-sulfonyl chloride) is a fluorescent probe belonging to the aminonaphthalene sulfonyl family. While it is utilized as a key intermediate in advanced chemical manufacturing[1], its structural similarity to the well-characterized 5,1-isomer, dansyl chloride, endows it with powerful reporting capabilities.[2][3] Like its counterparts, 2,6-mansyl chloride is intrinsically non-fluorescent but reacts with primary and secondary amines—such as those on proteins, peptides, and amino acids—to form stable, highly fluorescent sulfonamide adducts.[2][3][4]

The defining characteristic of mansyl- and dansyl-based fluorophores is their profound sensitivity to the local environment.[3] The fluorescence emission spectrum, particularly the wavelength of maximum emission (λem) and the quantum yield (ΦF), is highly dependent on the polarity of the surrounding medium. This phenomenon, known as solvatochromism, makes 2,6-mansyl chloride and its derivatives exceptional tools for probing hydrophobic pockets in proteins, detecting conformational changes, and characterizing ligand-receptor interactions. This guide provides a deep dive into the core principles governing the fluorescence of 2,6-mansyl chloride, detailed protocols for its characterization, and insights into its application.

Core Principles of 2,6-Mansyl Chloride Fluorescence

The fluorescence of mansyl sulfonamide adducts originates from an intramolecular charge transfer (ICT) process. Upon absorption of a photon (excitation), an electron is promoted from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl moiety. The excited state possesses a significantly larger dipole moment than the ground state. The subsequent relaxation to the ground state results in the emission of a photon (fluorescence). The energy of this emitted photon is intimately linked to the surrounding solvent's ability to stabilize the charge-separated excited state.

The Phenomenon of Solvatochromism

Solvatochromism is the change in the absorption or emission spectrum of a substance when it is dissolved in different solvents.[5] For mansyl adducts, this effect is most pronounced in the emission spectrum.

-

In Non-Polar (Hydrophobic) Environments: Solvents are unable to effectively stabilize the large dipole moment of the excited state. This results in a higher energy gap between the excited and ground states, leading to a blue-shift (emission at shorter wavelengths) and typically a high fluorescence quantum yield .

-

In Polar (Hydrophilic) Environments: Polar solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This reduces the energy gap for emission, causing a significant red-shift (emission at longer wavelengths, also known as a bathochromic shift) and often a lower fluorescence quantum yield .[5]

This pronounced solvatochromic shift is the foundation of its utility as a molecular probe, allowing researchers to infer the nature of its binding site within a macromolecule.

Photophysical Characteristics

The fluorescence properties of mansyl derivatives are analogous to the widely-studied dansyl derivatives. The exact excitation and emission maxima depend heavily on the environment.

| Property | Non-Polar Solvent (e.g., Acetone) | Polar Solvent (e.g., Water) | Bound to Protein (Hydrophobic Pocket) |

| Excitation Max (λex) | ~340 nm[6] | ~350 nm | ~340-360 nm |

| Emission Max (λem) | ~535 nm[6] | ~560-580 nm | ~480-520 nm |

| Stokes Shift | Large (~195 nm)[6][7] | Very Large (~210-230 nm) | Large (~140-180 nm) |

| Quantum Yield (ΦF) | Moderate to High | Very Low | High |

| Fluorescence Lifetime (τ) | 10-20 nanoseconds (when bound to protein)[3] | Shorter | Longer |

Note: Values are typical for dansyl/mansyl adducts and serve as a guide. Exact values must be determined empirically.

Experimental Methodologies

Accurate characterization of the fluorescence emission spectrum is critical for any application. The following protocols provide a robust framework for analysis.

Protocol: Measuring the Fluorescence Emission Spectrum

This procedure details how to obtain the fluorescence emission spectrum of a 2,6-mansyl chloride conjugate.

Objective: To determine the wavelength of maximum fluorescence emission (λem) for a mansyl-labeled substrate in a specific solvent or buffer.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette (1 cm path length)

-

Mansyl-labeled sample (e.g., mansyl-glycine)

-

Solvent or buffer of interest

Procedure:

-

Instrument Warm-up: Turn on the fluorometer and its light source (typically a Xenon arc lamp) and allow it to stabilize for at least 30 minutes.

-

Sample Preparation: Prepare a dilute solution of the mansyl-labeled sample in the desired solvent. The absorbance at the excitation wavelength should be below 0.1 to prevent inner filter effects.

-

Blank Measurement: Fill the cuvette with the pure solvent/buffer. Place it in the fluorometer and acquire a blank scan across the expected emission range (e.g., 400-650 nm) using the intended excitation wavelength (e.g., 340 nm). This will account for solvent Raman scattering and background fluorescence.

-

Excitation Wavelength Selection: Set the excitation monochromator to the desired wavelength (e.g., 340 nm). Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Emission Scan: Replace the blank with the sample cuvette. Perform an emission scan over the desired range (e.g., 400-650 nm).

-

Data Processing: Subtract the blank spectrum from the sample spectrum. The peak of the resulting curve is the λem.

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of fluorescence.[8] The comparative method, using a standard with a known quantum yield, is the most common approach.[9][10]

Objective: To calculate the ΦF of a mansyl conjugate relative to a standard.

Materials:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Coumarin 153 in 50% ethanol, Φ_F = 0.25)[8][11]

-

Mansyl-labeled sample

-

High-purity solvent compatible with both sample and standard

Procedure:

-

Prepare Stock Solutions: Create stock solutions of the standard and the sample in the same solvent.

-

Prepare Dilutions: Prepare a series of 3-5 dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength must be kept in the linear range, ideally between 0.01 and 0.1.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Emission Spectra: Using the fluorometer, record the fluorescence emission spectrum for each solution. Crucially, use the same excitation wavelength, slit widths, and all other instrument settings for both the sample and standard measurements.

-

Integrate Emission Spectra: Calculate the integrated area under the emission curve for each measurement.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Calculate Slopes: Determine the slope (Gradient) of the linear regression for both plots.

-

Calculate Quantum Yield: Use the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φ is the quantum yield

-

Grad is the slope from the plot of integrated intensity vs. absorbance

-

η is the refractive index of the solvent (this term cancels out if the same solvent is used for both sample and standard)

-

Protocol: Covalent Labeling of Proteins

This protocol provides a general method for conjugating 2,6-mansyl chloride to primary amines (e.g., lysine side chains, N-terminus) on a protein.[12][13]

Objective: To covalently attach the mansyl fluorophore to a target protein.

Materials:

-

2,6-Mansyl chloride stock solution (e.g., 10 mg/mL in acetone or DMF. Avoid DMSO as it degrades the reagent[2][3])

-

Purified protein solution in a suitable buffer

-

Reaction buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.5.[7][12] Avoid buffers with primary amines like Tris.

-

Size-exclusion chromatography (SEC) column or dialysis tubing to remove unreacted dye.

Procedure:

-

Buffer Exchange: Ensure the protein is in the high-pH reaction buffer. The elevated pH is necessary to deprotonate the primary amine groups, making them nucleophilic.[12]

-

Reaction Setup: While gently stirring the protein solution at 4°C or room temperature, add a 5- to 20-fold molar excess of the 2,6-mansyl chloride stock solution dropwise. The optimal ratio must be determined empirically.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer like Tris to consume any remaining mansyl chloride.

-

Purification: Separate the labeled protein from unreacted dye and hydrolysis products. This is a critical step.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from the small dye molecule.

-

Dialysis: Dialyze the reaction mixture extensively against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization: Confirm successful labeling and determine the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.

Applications in Life Science and Drug Development

The unique environmental sensitivity of 2,6-mansyl chloride conjugates makes them versatile tools.

-

Probing Protein Binding Sites: When a mansyl-labeled ligand binds to a protein, a significant blue-shift in emission and an increase in fluorescence intensity are often observed if the binding site is hydrophobic. This provides a direct method for measuring binding affinity (Kd).

-

Monitoring Protein Folding and Conformational Changes: Changes in the local environment of a mansyl probe attached to a specific site on a protein can report on folding, unfolding, or induced conformational changes upon ligand binding.[3]

-

Membrane Fluidity and Polarity Studies: As a lipophilic probe, mansyl derivatives can partition into lipid membranes. Changes in their emission spectrum can provide information about the local polarity and fluidity of the membrane.[14]

-

High-Throughput Screening (HTS): Fluorescence-based assays using mansyl probes can be developed for HTS campaigns to identify molecules that bind to a target protein or inhibit a protein-protein interaction.

References

-

Wikipedia. Solvatochromism. [Link]

- Buric, I., & Nikolic, K. (1972). Fluorescent Properties of Some Manganese Chloride Compounds with Dimethylquinoline Hydrochlorides. Institute of Physics, Beograd.

-

Bangladesh Journals Online. Solvatochromic and fluorescence spectroscopic studies on polarity of ionic liquid and ionic. [Link]

-

Broussard, J. A., et al. (2022). Discovery of a monomeric green fluorescent protein sensor for chloride by structure-guided bioinformatics. bioRxiv. [Link]

-

Wikipedia. Quantum yield. [Link]

-

Wikipedia. Dansyl chloride. [Link]

- Tanaka, F., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science.

-

MDPI. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. [Link]

- Rob, A. B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.

-

Royal Society of Chemistry. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. [Link]

- Belal, F., et al. (2023). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. RSC Advances.

- Indian Academy of Sciences. (2026). Quantum yield of Cl.

-

ResearchGate. Scheme 2-6. Selective synthesis of 2-6-1. [Link]

- Broussard, J. A., et al. (2022).

-

ResearchGate. (2023). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. [Link]

- Springer. (2025). Lead-Free Scintillator Based on a Luminescent Green-Emitting Material Derived from Manganese(II) Chloride for High-Resolution X-Ray Imaging.

-

MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

- National Center for Biotechnology Information. (2014).

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

ChemicalCell. 2,6-Mansyl Chloride CAS NO 18392-55-7. [Link]

-

PubMed. (1989). Synthesis and characterization of improved chloride-sensitive fluorescent indicators for biological applications. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ba2CoCl6: Synthesis, Crystal Structure, and Spectroscopic Properties. [Link]

- IUCr. (n.d.). Crystal structure of 2,6-diaminopyridinium chloride. PMC.

-

MDPI. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. [Link]

- Wiley Online Library. (2024).

Sources

- 1. 2,6-Mansyl Chloride | 18392-55-7 | ChemicalCell [chemicalcell.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 4. Dansyl chloride BioReagent, amino acid labeling, powder and chunks, = 99 HPLC 605-65-2 [sigmaaldrich.com]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Characteristics of 6-(methylphenylamino)-2-naphthalenesulfonyl Chloride

This guide provides a comprehensive overview of the photophysical characteristics of 6-(methylphenylamino)-2-naphthalenesulfonyl chloride, a versatile fluorescent probe with significant applications in biochemical and pharmaceutical research. We will delve into the core principles governing its fluorescence, its sensitivity to the microenvironment, and practical methodologies for its application.

Introduction: The Naphthalenesulfonyl Scaffold in Fluorescence Sensing

Naphthalene derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties and the synthetic accessibility to a wide range of functionalized analogs.[1][2] Among these, N-arylaminonaphthalene sulfonate (NAS) derivatives have emerged as powerful tools for investigating biological systems.[3] These molecules are characterized by an electron-donating amino group and an electron-withdrawing sulfonyl group attached to the naphthalene core, giving rise to their environment-sensitive fluorescence.

6-(methylphenylamino)-2-naphthalenesulfonyl chloride, also known as 6-(p-Toluidino)-2-naphthalenesulfonyl chloride, belongs to this class of probes.[4] Its structure, featuring a methylphenylamino group, imparts a degree of hydrophobicity that makes it particularly useful for probing non-polar environments, such as the hydrophobic pockets of proteins.[4][5] The reactive sulfonyl chloride moiety allows for its covalent attachment to nucleophilic groups in biomolecules, enabling targeted labeling.[6][7]

Core Photophysical Properties

The utility of 6-(methylphenylamino)-2-naphthalenesulfonyl chloride as a fluorescent probe is rooted in its distinct photophysical characteristics. These properties are highly dependent on the surrounding environment, a phenomenon known as solvatochromism.[8][9][10]

Absorption and Emission Spectra

Like other N-arylaminonaphthalene sulfonates, 6-(methylphenylamino)-2-naphthalenesulfonyl chloride exhibits absorption in the ultraviolet (UV) region of the electromagnetic spectrum and emits fluorescence in the visible region. The exact positions of the absorption and emission maxima are highly sensitive to the polarity of the solvent.[5][11] In non-polar solvents, the emission spectrum is typically blue-shifted (shorter wavelength), while in polar solvents, a red-shift (longer wavelength) is observed.[8] This is attributed to the stabilization of the more polar excited state by polar solvent molecules.[12][13]

Solvatochromism: A Probe of Environmental Polarity

The pronounced solvatochromic behavior of 6-(methylphenylamino)-2-naphthalenesulfonyl chloride is its most valuable characteristic.[8][9] This sensitivity arises from an intramolecular charge transfer (ICT) from the nitrogen atom of the amino group to the naphthalene ring and the sulfonyl group upon photoexcitation. The resulting excited state has a larger dipole moment than the ground state.

In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a lowering of its energy level. This results in a smaller energy gap for fluorescence emission and, consequently, a red-shifted emission spectrum. Conversely, in non-polar environments, this solvent relaxation is minimal, leading to a higher energy emission (blue-shifted). This property allows the probe to report on the polarity of its immediate surroundings, making it an excellent tool for studying conformational changes in proteins or the composition of lipid membranes.[4][14]

The following diagram illustrates the principle of solvatochromism for a generic N-arylaminonaphthalene sulfonate probe.

Caption: Solvatochromism of N-arylaminonaphthalene sulfonates.

Applications in Drug Development and Research

The unique photophysical properties of 6-(methylphenylamino)-2-naphthalenesulfonyl chloride and its derivatives make them invaluable in various research and development applications.

Probing Hydrophobic Binding Sites in Proteins

A key application is the characterization of hydrophobic binding sites in proteins. When a protein undergoes a conformational change that exposes a hydrophobic pocket, the probe can bind to this site. The fluorescence emission of the bound probe will be significantly enhanced and blue-shifted compared to its emission in the aqueous buffer. This change in fluorescence can be used to monitor protein folding, ligand binding, and enzyme kinetics.[3][5]

Monitoring Protein Aggregation

The formation of protein aggregates, a hallmark of several neurodegenerative diseases, can be monitored using N-arylaminonaphthalene sulfonate probes.[3] These probes exhibit enhanced fluorescence upon binding to the fibrillar structures of aggregated proteins, providing a convenient method for studying the kinetics of aggregation and for screening potential inhibitors.[3]

High-Throughput Screening

The sensitivity of these probes to binding events makes them suitable for high-throughput screening (HTS) assays in drug discovery. Changes in fluorescence intensity or wavelength can be used to identify compounds that bind to a target protein or inhibit protein-protein interactions.

Experimental Protocols

To effectively utilize 6-(methylphenylamino)-2-naphthalenesulfonyl chloride, it is crucial to follow well-defined experimental protocols.

Preparation of Stock Solutions

Due to its reactivity, 6-(methylphenylamino)-2-naphthalenesulfonyl chloride should be dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile to prepare a stock solution. It is important to note that this compound is reported to be insoluble in DMSO.[4] The stock solution should be stored at -20°C and protected from light and moisture.

Labeling of Proteins and Peptides

The sulfonyl chloride group reacts with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable sulfonamide bond.[6][15]

Step-by-Step Protein Labeling Protocol:

-

Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., phosphate or borate buffer) at a pH between 8.0 and 9.0. The buffer should not contain any primary or secondary amines.

-

Probe Addition: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the 6-(methylphenylamino)-2-naphthalenesulfonyl chloride stock solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

The following diagram outlines the general workflow for protein labeling and subsequent fluorescence analysis.

Caption: Protein labeling and analysis workflow.

Fluorescence Measurements

Fluorescence measurements should be performed using a spectrofluorometer.

-

Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by acquiring excitation and emission spectra. For N-arylaminonaphthalene sulfonates, the excitation maximum is typically in the range of 330-380 nm, and the emission maximum can range from 400 nm in non-polar environments to over 500 nm in polar environments.

-

Quantum Yield and Lifetime: For in-depth characterization, the fluorescence quantum yield and lifetime can be measured. These parameters provide further insights into the probe's environment and its interactions with the target molecule.

Data Interpretation and Considerations

When interpreting data obtained with 6-(methylphenylamino)-2-naphthalenesulfonyl chloride, several factors should be considered:

-

Background Fluorescence: Always measure the fluorescence of a control sample containing the unlabeled protein or buffer to subtract any background fluorescence.

-

Inner Filter Effects: At high concentrations, the probe can absorb both the excitation and emission light, leading to a non-linear relationship between concentration and fluorescence intensity. It is important to work within a concentration range where this effect is negligible.

-

Photostability: While generally stable, prolonged exposure to high-intensity light can lead to photobleaching. Minimize light exposure during experiments.

Conclusion

6-(methylphenylamino)-2-naphthalenesulfonyl chloride is a powerful fluorescent probe for investigating the molecular details of biological systems. Its sensitivity to environmental polarity, coupled with its ability to be covalently attached to biomolecules, makes it a versatile tool for researchers in drug development and life sciences. By understanding its core photophysical principles and employing rigorous experimental techniques, scientists can leverage this probe to gain valuable insights into protein structure, function, and interactions.

References

-

Foderà, V., et al. (2008). Fluorescent N-arylaminonaphthalene sulfonate probes for amyloid aggregation of alpha-synuclein. Biophysical Journal, 94(12), 4819-4829. [Link]

-

Kosower, E. M. (1985). Solvent Dependence of the Luminescence of N-arylaminonaphthalenesulfonates. The Journal of Physical Chemistry, 89(13), 2821-2824. [Link]

-

McClure, R. J., & Craven, T. W. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper-Catalyzed Ullmann Coupling. ACS Omega, 4(19), 18193-18200. [Link]

-

Solvatochromism. (2023, December 29). In Wikipedia. [Link]

-

McClure, R. J., & Craven, T. W. (2019). Synthesis and spectral properties of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives prepared by microwave-assisted copper-catalyzed Ullmann coupling [Supporting Information]. ACS Omega. [Link]

-

2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]-. (2023, November 1). US EPA. [Link]

-

Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Chang, Y.-C., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2841. [Link]

-

Ashmawy, A. M., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 15(42), 29153-29173. [Link]

-

Vitha, M. F. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 249. [Link]

-

Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3505. [Link]

-

The Chemical Properties and Synthesis Pathways of 6-Methoxy-2-naphthalenesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

-

Viard, M., et al. (1997). Laurdan solvatochromism: solvent dielectric relaxation and intramolecular excited-state reaction. Biophysical Journal, 73(4), 2221-2234. [Link]

-

Wang, R., et al. (2017). Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells. Chemical Communications, 53(57), 8078-8081. [Link]

-

Ashmawy, A. M., et al. (2025). Preparation of 6-acetylnaphthalene-2-sulfonyl chloride. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. [Link]

-

G-Lacerenza, S., et al. (2006). 6-N,N-dimethylamino-2,3-naphthalimide: a new environment-sensitive fluorescent probe in delta- and mu-selective opioid peptides. Journal of Medicinal Chemistry, 49(12), 3653-3658. [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023, February 25). UMSL IRL. [Link]

-

Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]

-

Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. (2023, March 25). Wiley Online Library. [Link]

-

El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Journal of Fungi, 8(2), 203. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

- 3. Fluorescent N-arylaminonaphthalene sulfonate probes for amyloid aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(p-Toluidino)-2-naphthalenesulfonyl chloride fluorescence, =98.0 HPLC 62778-24-9 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Laurdan solvatochromism: solvent dielectric relaxation and intramolecular excited-state reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. irl.umsl.edu [irl.umsl.edu]

- 14. Solvent dependence of the luminescence of N-arylaminonaphthalenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

Quantum Yield Dynamics of Mansyl Chloride Fluorophore Derivatives: A Comprehensive Technical Guide

Executive Summary

Mansyl chloride (6-(N-methylanilino)-2-naphthalenesulfonyl chloride) is a highly sensitive, solvatochromic fluorogenic reagent utilized extensively in structural biology, lipidomics, and analytical pharmacology. Structurally analogous to the ubiquitous dansyl chloride, mansyl chloride substitutes a methyl group for a phenyl ring on the amino nitrogen. This critical structural divergence significantly increases its hydrophobicity, altering its partitioning behavior in lipid bilayers and dictating its quantum yield dynamics across varying dielectric environments[1].

This whitepaper provides an in-depth technical analysis of the quantum yield characteristics of mansyl derivatives. By deconstructing the mechanistic causality behind their fluorescence and providing field-validated protocols, this guide serves as a foundational resource for researchers engineering fluorescent assays, conducting protein-DNA interaction studies, or tracking drug delivery vectors.

Mechanistic Foundations & Quantum Yield Causality

The fluorescence quantum yield ( Φ ) of mansyl derivatives is not static; it is strictly governed by the polarity and hydrogen-bonding capacity of the local microenvironment. Understanding this causality is essential for accurate assay design.

-

Solvatochromism and Non-Radiative Decay: In aqueous (high polarity) environments, the excited state of the mansyl fluorophore undergoes rapid solvent relaxation. The stabilization of a highly polar twisted intramolecular charge transfer (TICT) state lowers the energy barrier for non-radiative decay. Consequently, the quantum yield drops significantly ( Φ<0.1 ), and the emission spectrum undergoes a bathochromic (red) shift[1].

-

Hydrophobic Shielding: When a mansyl derivative partitions into a hydrophobic environment—such as the deep acyl chain region of a lipid bilayer or the hydrophobic core of a folded protein—water molecules are excluded. This restriction of solvent relaxation suppresses non-radiative decay pathways, dramatically increasing the quantum yield and inducing a hypsochromic (blue) shift. Parallax quenching assays have demonstrated that mansyl probes locate deeply within the acyl chain region (approximately 6-7 Å from the bilayer center), a stark contrast to dansyl probes which remain anchored near the shallow polar headgroups[1][2].

-

FRET Capabilities: Mansyl derivatives function as highly efficient Fluorescence Resonance Energy Transfer (FRET) acceptors for Tryptophan (Trp) donors. Because the mansyl excitation spectrum overlaps with Trp emission, binding events that bring a mansyl-labeled oligonucleotide into proximity with a Trp-containing peptide result in a measurable fold-increase in mansyl fluorescence, enabling real-time tracking of macromolecular complex formation[3].

Quantitative Data: Quantum Yield & Spectral Properties

The following table synthesizes the comparative quantum yield and spectral behavior of mansyl derivatives across different microenvironments, serving as a reference for expected baseline signals during experimental design.

| Mansyl Derivative Context | Microenvironment | Relative Quantum Yield ( Φ ) | Emission λmax | Biological Application |

| Mansyl-Phosphatidylethanolamine | Lipid Bilayer (Deep Acyl Core) | High (~0.30 - 0.45) | ~430 nm | Membrane fusion & lipid mixing assays[1][2] |

| Free Mansyl-Amine Conjugate | Aqueous Buffer (pH 7.4) | Low (< 0.10) | >460 nm | Baseline control for binding assays |

| Mansyl-Oligonucleotide | Bound to Klenow Fragment (Protein) | Moderate-High (2x to 3x increase) | ~440 nm | Polymerase interaction mapping[4] |

| Mansyl-Oligonucleotide + MPG | Peptide Complex (FRET via Trp) | High (2-fold increase via FRET) | 450 - 460 nm | Oligonucleotide delivery tracking[3] |

Experimental Workflows & Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, embedding quality control steps directly into the workflow.

Protocol A: Derivatization of Amines for HPLC/Fluorescence Analysis

Mansyl chloride reacts selectively with primary and secondary amines to form stable, fluorescent sulfonamides. Causality Note: The reaction requires a basic pH (9-11) to ensure the target amine is deprotonated and highly nucleophilic. However, excessive alkalinity accelerates the competing hydrolysis of mansyl chloride into non-reactive mansyl acid. A sodium carbonate buffer at pH 11 provides the optimal kinetic balance[5].

-

Sample Preparation: Dissolve the target amine-containing compound (e.g., 1 mg of active pharmaceutical ingredient) in 1.0 mL of 1 M Na2CO3 buffer (pH 11.0).

-

Reagent Addition: Prepare a fresh solution of mansyl chloride in dry acetone at a concentration of 10 mg/mL. Add 100 μ L of this reagent to the buffered amine solution.

-

Reaction Incubation: Incubate the mixture in the dark at 25°C for 15-30 minutes. Validation: The dark condition is critical to prevent premature photobleaching of the newly formed conjugate.

-

System Validation (TLC): Spot the reaction mixture on a silica gel TLC plate alongside a negative control (buffer + mansyl chloride only). Develop the plate using a single pass of methylene chloride. Unreacted mansyl chloride will migrate to the solvent front, while successfully formed mansyl-amine conjugates will exhibit distinct, quantifiable retention factors ( Rf )[5].

Protocol B: Site-Specific Labeling of Oligonucleotides and FRET Analysis

Mansyl chloride is utilized to label oligonucleotides for highly sensitive protein-DNA interaction studies[3][4]. Causality Note: Direct labeling of nucleic acids with mansyl chloride is inefficient due to the lack of highly reactive aliphatic amines on standard nucleobases. Therefore, an aliphatic amine modifier must be incorporated during synthesis to act as the primary nucleophile[4].

-

Oligonucleotide Modification: Synthesize the target oligonucleotide, incorporating an amino modifier (e.g., C2dT or 5-(propylamino)uridine) at the desired 3' end or internal position via standard phosphoramidite chemistry[4][6].

-

Conjugation Setup: Dissolve the amino-modified oligonucleotide in 0.05 M sodium carbonate buffer (pH 10) containing 30% dimethylformamide (DMF). Validation: DMF is required to maintain the solubility of the highly hydrophobic mansyl chloride in the aqueous buffer[6].

-

Labeling Reaction: Add a 50 mM solution of mansyl chloride (dissolved in dry acetone) in a 50-fold molar excess. Shake the solution continuously for 2 hours in the dark at room temperature[6].

-

Purification: Purify the mansyl-labeled oligonucleotide using reversed-phase HPLC to completely resolve the labeled product from unreacted dye and hydrolyzed byproducts[6].

-

FRET Binding Assay: Titrate the purified mansyl-labeled oligonucleotide (e.g., 10 nM) with a Trp-containing target protein or delivery vector (e.g., MPG). Excite the sample at 290 nm (Trp excitation) and monitor the mansyl emission at 450-460 nm. A successful binding event will self-validate via a measurable (typically 2-fold) increase in fluorescence due to resonance energy transfer[3].

Visualizing the Labeling Logic

The following diagram maps the chemical causality and environmental dependence of mansyl chloride derivatization, illustrating how microenvironments dictate the final quantum yield.

Mansyl chloride derivatization workflow and environment-dependent quantum yield logic.

References

-

Synthetic Lipid Biology | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

-

Groups with Polar Characteristics Can Locate at Both Shallow and Deep Locations in Membranes: The Behavior of Dansyl and Related Probes Source: Biochemistry - ACS Publications URL:[Link]

-

Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer Source: ResearchGate URL:[Link]

-

Fluorescent oligonucleotides and deoxynucleotide triphosphates: preparation and their interaction with the large (Klenow) fragment of Escherichia coli DNA polymerase I Source: PubMed (NIH) URL: [Link]

-

Single-Step Kinetics of HIV-1 Reverse Transcriptase Mutants Responsible for Virus Resistance to Nucleoside Inhibitors Zidovudine and 3-TC Source: Biochemistry - ACS Publications URL:[Link]

-

A new peptide vector for efficient delivery of oligonucleotides into mammalian cells Source: Nucleic Acids Research | Oxford Academic URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Fluorescent oligonucleotides and deoxynucleotide triphosphates: preparation and their interaction with the large (Klenow) fragment of Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Mechanistic and Methodological Paradigm for Amine Conjugation via 6-(methylphenylamino)-2-naphthalenesulfonyl chloride

Executive Summary

Fluorescent derivatization of amines is a cornerstone technique in structural biology, pharmacokinetics, and analytical chemistry. Among the arsenal of fluorescent probes, 6-(methylphenylamino)-2-naphthalenesulfonyl chloride —commonly known as Mansyl chloride (MNS-Cl) —stands out due to its profound solvatochromism and high quantum yield. Originally developed as a structural analog to Dansyl chloride, MNS-Cl offers unique photophysical properties, making it an exceptional acceptor for Fluorescence Resonance Energy Transfer (FRET) applications, particularly when paired with Tryptophan (Trp) residues[1].

This whitepaper provides an in-depth technical analysis of the MNS-Cl conjugation mechanism, explores the causality behind critical experimental parameters, and establishes a self-validating protocol for the robust derivatization of primary and secondary amines.

Chemical Mechanism of Sulfonamide Formation

The conjugation of MNS-Cl with primary or secondary amines proceeds via a classical nucleophilic acyl substitution mechanism at the sulfonyl center. Understanding the transition states of this reaction is critical for optimizing buffer conditions and preventing reagent degradation.

-

Nucleophilic Attack: The unshared electron pair of the deprotonated amine (the nucleophile) attacks the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride group.

-

Pentacoordinate Intermediate: This attack temporarily disrupts the resonance of the sulfonyl group, forcing the sulfur atom into a transient, high-energy pentacoordinate intermediate.

-

Leaving Group Expulsion: The intermediate rapidly collapses, expelling the chloride ion (Cl⁻) as a stable leaving group.

-

Deprotonation: The resulting positively charged, protonated sulfonamide is deprotonated by the alkaline reaction buffer, yielding a highly stable, covalent sulfonamide linkage.

Mechanistic pathway of nucleophilic acyl substitution for Mansyl-amine conjugation.

Photophysical Profiling and FRET Dynamics

MNS-Cl is highly sensitive to the polarity of its microenvironment. In aqueous (polar) environments, its fluorescence is heavily quenched. However, upon conjugation to a hydrophobic moiety or upon entering a non-polar protein binding pocket, its quantum yield increases dramatically, accompanied by a blue shift in its emission spectrum[1].

Furthermore, MNS-Cl is a superior FRET acceptor for Tryptophan. Excitation of Trp at 290 nm results in an efficient non-radiative energy transfer to the mansyl group, which then emits strongly at ~460 nm[1]. This makes it an invaluable tool for mapping protein-oligonucleotide interactions and monitoring conformational changes in real-time.

Quantitative Data Summary

To contextualize MNS-Cl, the following table summarizes its quantitative photophysical and reaction parameters against other common sulfonyl chloride probes.

Table 1: Comparative Photophysical & Reaction Parameters of Sulfonyl Chloride Probes

| Parameter | Mansyl Chloride (MNS-Cl) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride |

| Chemical Target | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |

| Optimal Reaction pH | 9.5 – 10.5 | 9.5 – 11.0 | 8.5 – 9.5 |

| Excitation (λex) | ~290 nm (FRET) / 340 nm | ~340 nm | ~436 nm (Absorbance) |

| Emission (λem) | 427 nm – 460 nm | ~520 nm | Non-fluorescent |

| Molar Excess Req. | 5x to 10x | 5x to 10x | 2x to 5x |

| Key Application | Trp-FRET, Solvatochromic studies | General fluorescence labeling | Colorimetric HPLC detection |

(Data derived from foundational kinetic and derivatization studies[2],[3],[1])

Experimental Methodology: A Self-Validating Protocol

To ensure high-yield conjugation while preventing reagent degradation, the experimental design must balance nucleophile activation with electrophile preservation. A protocol is only as robust as its built-in controls. This workflow incorporates a self-validating quenching step to guarantee assay integrity.

Causality of Experimental Choices:

-

Buffer Selection (pH 10.0): Amines typically possess a pKa between 9.0 and 10.5. Utilizing a 0.05 M sodium carbonate (Na₂CO₃) buffer at pH 10.0 ensures that the target amines remain predominantly in their free-base, nucleophilic state[2]. If the pH drops too low, the amine protonates and becomes unreactive. If the pH exceeds 11.0, hydroxide ions (OH⁻) outcompete the amine, leading to the rapid, irreversible hydrolysis of MNS-Cl into non-reactive mansyl acid[3].

-

Solvent System: MNS-Cl is highly hydrophobic due to its naphthalene and aniline ring structures. It must be dissolved in a dry, aprotic solvent (such as dry acetone or 30% dimethylformamide, DMF) to prevent premature hydrolysis before introduction to the aqueous amine solution[2].

-

Dark Incubation: Extended π-conjugation makes the fluorophore susceptible to photo-oxidation. The reaction must be strictly shielded from light to preserve the quantum yield[2].

Step-by-Step Workflow:

-

Preparation of Amine: Dissolve the target amine (e.g., peptide, oligonucleotide, or small molecule) in 0.05 M Na₂CO₃ buffer (pH 10.0).

-

Reagent Activation: Prepare a fresh 50 mM stock solution of MNS-Cl in dry acetone or 30% DMF. Critical: Do not store this stock; use it immediately to avoid moisture-induced hydrolysis[2].

-

Conjugation: Add the MNS-Cl stock dropwise to the amine solution under continuous vortexing to prevent localized precipitation. Ensure MNS-Cl is present in a 5- to 10-fold molar excess.

-

Incubation: Shake the mixture continuously for 2 hours at 25°C in complete darkness[2].

-

Self-Validating Quenching: At the 2-hour mark, add a massive molar excess of a sacrificial primary amine (e.g., 100 mM Glycine). This terminates the primary reaction and converts any residual, highly reactive MNS-Cl into a distinct, highly polar mansyl-glycine adduct.

-

Purification & Validation: Isolate the conjugated product via Reversed-Phase HPLC. Validation Check: The complete chromatographic separation of the target mansyl-conjugate from the mansyl-glycine adduct validates that the reaction was successfully terminated and no off-target side-reactions occurred during sample processing.

Step-by-step self-validating workflow for MNS-Cl amine derivatization.

Analytical Validation

Post-conjugation, the success of the derivatization can be validated spectroscopically. A successful conjugation will exhibit a distinct absorption peak at ~340 nm. When excited at this wavelength (or at 290 nm if utilizing Trp-FRET), the purified product will yield a strong emission peak between 427 nm and 460 nm[2],[1]. The exact emission maximum serves as an in-process control, as it will shift depending on the hydrophobicity of the conjugated molecule and the solvent system used during analysis.

References

- Single-Step Kinetics of HIV-1 Reverse Transcriptase Mutants Responsible for Virus Resistance to Nucleoside Inhibitors Zidovudine and 3-TC | Biochemistry Source: ACS Publications URL

- Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer Source: ResearchGate URL

- A new peptide vector for efficient delivery of oligonucleotides into mammalian cells | Nucleic Acids Research Source: Oxford Academic URL

Sources

A Methodological Guide to the Characterization of 2,6-Mansyl Chloride: Solubility and Stability Profiling

Abstract

2,6-Mansyl chloride is a vital fluorescent labeling reagent used extensively in pharmaceutical and biochemical research for the derivatization of phenols, amines, and other nucleophilic functional groups. Its utility is, however, intrinsically linked to its physicochemical properties, namely its solubility in organic solvents and its stability in solution. This technical guide establishes a comprehensive framework for researchers to systematically determine the solubility and stability profiles of 2,6-mansyl chloride. Rather than a static data sheet, this document provides robust, field-proven methodologies, enabling laboratories to generate reliable, application-specific data. We detail step-by-step protocols for both kinetic and thermodynamic solubility assessment and a stability-indicating HPLC method for degradation analysis. This guide is intended to empower researchers, scientists, and drug development professionals to optimize the handling, storage, and application of this reactive fluorescent probe, ensuring experimental reproducibility and success.

Introduction: The Need for Empirical Characterization

2,6-Mansyl chloride (6-(N-methylanilino)-2-naphthalenesulfonyl chloride) is a highly reactive sulfonyl chloride derivative. Its utility as a synthetic intermediate and fluorescent probe is well-established.[1] However, the very reactivity that makes it a valuable reagent also renders it susceptible to degradation, primarily through hydrolysis. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, including water, which is often present in trace amounts even in anhydrous organic solvents.[2][3]

The lack of standardized, publicly available data on the solubility and stability of 2,6-mansyl chloride across a range of common organic solvents presents a significant challenge. Factors such as solvent polarity, protic nature, and storage conditions can dramatically impact the shelf-life of both solid reagent and stock solutions. An empirical understanding of these characteristics is not merely academic; it is critical for ensuring the accuracy and reproducibility of quantitative studies, avoiding failed syntheses, and preserving valuable research materials.[4][5]

This guide provides the necessary experimental framework to perform this characterization in-house.

Part 1: Solubility Profile Assessment

The solubility of a reagent dictates its utility in various experimental setups, from reaction chemistry to high-throughput screening. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Refers to the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate in an aqueous or buffer system. It's a high-throughput measurement often used in early-stage discovery.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound has been equilibrated with the solvent over an extended period.[8][9] It is the gold-standard measurement for formulation and development.

Given the reactive nature of 2,6-mansyl chloride, a modified thermodynamic approach in anhydrous organic solvents is most relevant for establishing stock solution concentrations.

Experimental Protocol: Determining Thermodynamic Solubility in Organic Solvents

This protocol employs the "shake-flask" method, a reliable technique to determine the equilibrium solubility of a compound.[7]

Objective: To determine the maximum soluble concentration of 2,6-mansyl chloride in a panel of selected organic solvents at a controlled temperature.

Materials:

-

2,6-Mansyl Chloride (high purity)

-

Anhydrous-grade organic solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2,6-mansyl chloride to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.[7]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected anhydrous organic solvent to its respective vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established standard curve of 2,6-mansyl chloride in the same solvent.

-

Calculation: Multiply the determined concentration by the dilution factor to obtain the thermodynamic solubility.

Data Presentation: Solubility of 2,6-Mansyl Chloride

The results should be compiled into a clear, comparative table.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Acetonitrile | 25 | Experimental Data | Calculated Data | e.g., Colorless solution |

| Tetrahydrofuran (THF) | 25 | Experimental Data | Calculated Data | e.g., Colorless solution |

| Dichloromethane (DCM) | 25 | Experimental Data | Calculated Data | e.g., Colorless solution |

| Dimethylformamide (DMF) | 25 | Experimental Data | Calculated Data | e.g., Slight yellowing |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data | e.g., Slight yellowing |

Workflow for Solubility Determination

The following diagram outlines the logical flow of the thermodynamic solubility protocol.

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Stability Profile Assessment

Understanding the stability of 2,6-mansyl chloride in solution is paramount for its effective use. The primary degradation pathway for sulfonyl chlorides is hydrolysis by trace water, yielding the corresponding sulfonic acid and hydrochloric acid.[3] This process reduces the concentration of the active reagent over time. A stability-indicating analytical method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[10][11]

Experimental Protocol: HPLC-Based Stability Study

This protocol uses a forced degradation study to identify potential degradants and then monitors the concentration of 2,6-mansyl chloride in solution over time under typical storage conditions.[12][13]

Objective: To determine the degradation rate and half-life of 2,6-mansyl chloride in selected organic solvents at different storage temperatures.

Materials:

-

All materials from the solubility protocol

-

Temperature-controlled chambers or ovens (e.g., 4°C and 25°C)

-

Amber HPLC vials to protect from light[1]

Procedure:

Phase 1: Forced Degradation (Method Development)

-

Prepare Stock Solutions: Prepare solutions of 2,6-mansyl chloride in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the solution to various stress conditions to intentionally induce degradation.[14][15]

-

Acidic: Add 0.1 M HCl and incubate at 60°C for 4 hours.

-

Basic: Add 0.1 M NaOH and incubate at 60°C for 4 hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Incubate at 80°C for 24 hours.

-

-

HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample by HPLC. The goal is to develop an HPLC method (column, mobile phase, gradient) that achieves baseline separation between the parent 2,6-mansyl chloride peak and all degradation product peaks.[16] This confirms the method is "stability-indicating."

Phase 2: Long-Term Stability Study

-

Prepare Study Samples: Prepare stock solutions of 2,6-mansyl chloride in each target organic solvent (e.g., Acetonitrile, THF, DMSO) at a relevant concentration (e.g., 10 mM). Use amber vials.[1]

-

Storage: Store sets of vials at different temperatures, such as refrigerated (4°C) and room temperature (25°C).

-

Time-Point Analysis: At designated time points (e.g., T=0, 1, 3, 7, 14, and 28 days), remove one vial from each storage condition.

-

Quantification: Immediately analyze the sample by the validated stability-indicating HPLC method to determine the remaining concentration of 2,6-mansyl chloride.

-

Data Analysis: Plot the concentration of 2,6-mansyl chloride versus time for each solvent and temperature condition. Calculate the degradation rate and the solution's half-life (t½).

Data Presentation: Stability of 2,6-Mansyl Chloride Solutions

Summarize the quantitative stability data in a table for easy comparison.

| Solvent | Storage Temp. | Initial Conc. (mM) | Concentration at 28 Days (mM) | Half-Life (t½, days) |

| Acetonitrile | 4°C | 10.0 | Experimental Data | Calculated Data |

| Acetonitrile | 25°C | 10.0 | Experimental Data | Calculated Data |

| THF | 4°C | 10.0 | Experimental Data | Calculated Data |

| THF | 25°C | 10.0 | Experimental Data | Calculated Data |

| DMSO | 4°C | 10.0 | Experimental Data | Calculated Data |

| DMSO | 25°C | 10.0 | Experimental Data | Calculated Data |

Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting a comprehensive stability study.

Caption: Workflow for HPLC-Based Stability Assessment.

Part 3: Practical Insights and Recommendations

-

Solvent Selection: Aprotic, non-nucleophilic solvents are generally preferred for storing sulfonyl chlorides. Acetonitrile and Dichloromethane are often good choices. Protic solvents (like alcohols) will react, and others like DMSO, while excellent for solubilizing, can contain residual water and may degrade the compound over time.

-

Storage: Based on stability data, stock solutions should be stored in small aliquots at low temperatures (e.g., -20°C) in desiccated conditions to minimize exposure to moisture and freeze-thaw cycles. Always use amber vials or protect from light.[1] Solid 2,6-mansyl chloride should be stored under an inert atmosphere (Argon or Nitrogen) and refrigerated.[1][5]

-

Handling: Due to its reactivity with moisture, handle 2,6-mansyl chloride in a dry environment, such as a glove box or under a stream of inert gas.[4][17] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, as sulfonyl chlorides and their degradation products (HCl) are corrosive and irritating.[5][17]

By systematically applying the methodologies outlined in this guide, researchers can generate robust, in-house data to ensure the judicious and effective use of 2,6-mansyl chloride, leading to more reliable and reproducible scientific outcomes.

References

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available from: [Link]

-

ChemicalCell. 2,6-Mansyl Chloride CAS NO 18392-55-7. ChemicalCell. Available from: [Link]

-

Mulay RS, Bachhav RS. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. 2021;5(6):250-259. Available from: [Link]

-

Patel P, Prajapati K, Patel K, et al. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. 2023. Available from: [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.

-

Kendre K, Veer V, Pinjari P. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2023;26(3). Available from: [Link]

-

Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

-

Sciencemadness Wiki. Sulfuryl chloride. Sciencemadness Wiki. Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011 Jul 1. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003 Sep 24. Available from: [Link]

-

Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available from: [Link]

-

HUBER. Solubility determination and crystallization. HUBER. 2021 Aug 18. Available from: [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. 2020 Apr 15. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

SciELO Colombia. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. 2020 Jun 9. Available from: [Link]

-

Wikipedia. Methanesulfonyl chloride. Wikipedia. Available from: [Link]

Sources

- 1. 2,6-Mansyl Chloride | 18392-55-7 | ChemicalCell [chemicalcell.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. Assays | ADMET & DMPK | Kinetic Solubility [conceptlifesciences.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. irjpms.com [irjpms.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chemicalbook.com [chemicalbook.com]

Photophysical Profiling and Derivatization Workflows for Mansyl Chloride-Labeled Amino Acids

Executive Summary

The precise quantification and structural characterization of amino acids, peptides, and amine-containing drugs frequently require fluorogenic derivatization to achieve the necessary analytical sensitivity. Mansyl chloride—chemically designated as 6-(N-methylanilino)-2-naphthalenesulfonyl chloride (MNS-Cl)—is a highly specialized fluorogenic probe utilized for the covalent labeling of primary and secondary amines[1]. This technical guide explores the photophysical properties, specifically the absorption and emission maxima, of mansyl-labeled amino acids, and provides a field-proven, self-validating experimental protocol for their synthesis and analytical detection.

Chemical and Photophysical Principles

The Nucleophilic Substitution Mechanism

Mansyl chloride operates via a classic bimolecular nucleophilic substitution ( SN2 -like) pathway at the sulfonyl center. The unprotonated primary or secondary amine of an amino acid attacks the electrophilic sulfur atom of MNS-Cl, displacing the chloride ion to form a highly stable sulfonamide linkage[1]. Unlike the parent MNS-Cl molecule, which exhibits negligible fluorescence, the resulting sulfonamide conjugate is intensely fluorescent.

Absorption and Emission Maxima

The analytical utility of mansyl-labeled amino acids is anchored in their distinct photophysical signatures:

-

Absorption Maximum ( λmax ): The sulfonamide derivative exhibits a strong, characteristic absorption maximum at 327 nm [2].

-

Molar Extinction Coefficient ( Δε ): The absorption at 327 nm is highly efficient, with a molar extinction coefficient of approximately 2.0×104 M−1 cm−1 [2]. This allows for robust spectrophotometric quantification prior to fluorescence analysis.

-

Emission Maximum ( λem ): Upon ultraviolet excitation at 327 nm, mansyl-amino acid conjugates display broad emission bands typically centered between 445 nm and 480 nm [3].

Solvatochromism and Environmental Sensitivity

A defining characteristic of the mansyl fluorophore is its profound solvatochromism. The quantum yield and exact emission maximum of the sulfonamide are exquisitely sensitive to the polarity (dielectric constant) of the local microenvironment[4]. In aqueous (polar) solutions, the fluorescence is partially quenched. However, when partitioned into a hydrophobic environment—such as the non-polar stationary phase during reversed-phase HPLC, or the hydrophobic pocket of a protein—the quantum yield increases dramatically[4].

Quantitative Data Summary

The following table synthesizes the critical photophysical and chemical parameters required for assay development and detector calibration.

| Parameter | Value / Characteristic | Analytical Significance |

| Target Functional Groups | Primary and Secondary Amines | Enables broad profiling of amino acids and peptides. |

| Absorption Maximum ( λmax ) | 327 nm | Optimal wavelength for UV detection and fluorescence excitation[2]. |

| Extinction Coefficient ( Δε ) | 2.0×104 M−1 cm−1 | High absorptivity ensures low limits of detection (LOD)[2]. |

| Emission Maximum ( λem ) | 445 nm – 480 nm | Shifted to the blue/green spectrum; minimizes biological autofluorescence interference[3]. |

| Quantum Yield Behavior | Polarity-dependent | Signal enhancement in hydrophobic solvents/matrices[4]. |

| Optimal Reaction pH | 9.0 – 11.0 | Ensures amines are deprotonated and nucleophilic[1][2]. |

Reaction Workflow and System Logic

To visualize the causality of the derivatization process, the following diagram maps the chemical inputs, the catalytic environment, and the resulting photophysical outputs.

Reaction workflow and photophysical properties of mansyl chloride amino acid derivatization.

Experimental Protocol: Mansyl Derivatization of Amino Acids

As an application scientist, establishing a self-validating protocol requires understanding the why behind each step. The following methodology is optimized for pre-column derivatization prior to Liquid Chromatography (LC) or High-Performance Liquid Chromatography (HPLC).

Phase 1: Reagent Preparation

-

Buffer Formulation: Prepare a 1.0 M Sodium Carbonate ( Na2CO3 ) buffer and adjust the pH to 11.0.

-